Aspartyl-prolyl-glutaminyl-tyrosyl-isoleucyl-glutaminyl-seryl-arginine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aspartyl-prolyl-glutaminyl-tyrosyl-isoleucyl-glutaminyl-seryl-arginine is a synthetic peptide with the chemical formula C43H67N13O15 and a molecular weight of 1006.07 g/mol This compound is composed of eight amino acids: aspartic acid, proline, glutamine, tyrosine, isoleucine, glutamine, serine, and arginine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aspartyl-prolyl-glutaminyl-tyrosyl-isoleucyl-glutaminyl-seryl-arginine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and yield. Purification is achieved through high-performance liquid chromatography (HPLC), ensuring the peptide’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
Aspartyl-prolyl-glutaminyl-tyrosyl-isoleucyl-glutaminyl-seryl-arginine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracetic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine results in dityrosine, while reduction of disulfide bonds yields free thiols .
Scientific Research Applications
Aspartyl-prolyl-glutaminyl-tyrosyl-isoleucyl-glutaminyl-seryl-arginine has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cell signaling and protein-protein interactions.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of aspartyl-prolyl-glutaminyl-tyrosyl-isoleucyl-glutaminyl-seryl-arginine involves its interaction with specific molecular targets and pathways. It can bind to receptors on cell surfaces, triggering intracellular signaling cascades. These pathways may include the MEK-ERK signaling pathway, which plays a crucial role in regulating cell growth, differentiation, and survival .
Comparison with Similar Compounds
Similar Compounds
- Aspartyl-prolyl-glutaminyl-tyrosyl-isoleucyl-glutaminyl-seryl-lysine
- Aspartyl-prolyl-glutaminyl-tyrosyl-isoleucyl-glutaminyl-seryl-histidine
- Aspartyl-prolyl-glutaminyl-tyrosyl-isoleucyl-glutaminyl-seryl-threonine
Uniqueness
Aspartyl-prolyl-glutaminyl-tyrosyl-isoleucyl-glutaminyl-seryl-arginine is unique due to its specific sequence of amino acids, which confers distinct biochemical properties and biological activities. Its ability to interact with specific receptors and modulate signaling pathways sets it apart from other similar peptides .
Properties
Molecular Formula |
C43H67N13O15 |
---|---|
Molecular Weight |
1006.1 g/mol |
IUPAC Name |
2-[[2-[[5-amino-2-[[2-[[2-[[5-amino-2-[[1-(2-amino-3-carboxypropanoyl)pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C43H67N13O15/c1-3-21(2)34(40(68)51-26(13-15-32(46)60)36(64)54-29(20-57)38(66)52-27(42(70)71)6-4-16-49-43(47)48)55-37(65)28(18-22-8-10-23(58)11-9-22)53-35(63)25(12-14-31(45)59)50-39(67)30-7-5-17-56(30)41(69)24(44)19-33(61)62/h8-11,21,24-30,34,57-58H,3-7,12-20,44H2,1-2H3,(H2,45,59)(H2,46,60)(H,50,67)(H,51,68)(H,52,66)(H,53,63)(H,54,64)(H,55,65)(H,61,62)(H,70,71)(H4,47,48,49) |
InChI Key |
BKTLFZFUMFKULQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.